6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide

Chemical uniqueness Structure-activity relationship Procurement specification

6-(4-Benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide (CAS 1396873-33-8) is a synthetic small molecule with the molecular formula C25H28N4O2 and a molecular weight of 416.53 g/mol. It belongs to the pyridazine-3-carboxamide class, featuring a 4-benzylpiperidine moiety at the pyridazine 6-position and an N-(2-phenoxyethyl) carboxamide side chain.

Molecular Formula C25H28N4O2
Molecular Weight 416.525
CAS No. 1396873-33-8
Cat. No. B2881129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide
CAS1396873-33-8
Molecular FormulaC25H28N4O2
Molecular Weight416.525
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCCOC4=CC=CC=C4
InChIInChI=1S/C25H28N4O2/c30-25(26-15-18-31-22-9-5-2-6-10-22)23-11-12-24(28-27-23)29-16-13-21(14-17-29)19-20-7-3-1-4-8-20/h1-12,21H,13-19H2,(H,26,30)
InChIKeyVJBFWKMLUATPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(4-Benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide (CAS 1396873-33-8): Chemical Identity and Sourcing Baseline


6-(4-Benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide (CAS 1396873-33-8) is a synthetic small molecule with the molecular formula C25H28N4O2 and a molecular weight of 416.53 g/mol . It belongs to the pyridazine-3-carboxamide class, featuring a 4-benzylpiperidine moiety at the pyridazine 6-position and an N-(2-phenoxyethyl) carboxamide side chain . The compound is commercially available from multiple vendors at ≥95% purity for research use only . Critically, no peer-reviewed biological activity data, SAR tables, or target engagement profiles were located for this specific compound across PubMed, ChEMBL, BindingDB, or patent databases as of the search date.

Why Close Analogs of 6-(4-Benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide Cannot Be Presumptively Substituted


The benzylpiperidine-pyridazine pharmacophore exhibits extremely steep structure-activity relationships in published medicinal chemistry campaigns. Contreras et al. demonstrated that isosteric replacements or modifications of the benzylpiperidine moiety in pyridazine-based AChE inhibitors are uniformly detrimental to activity [1]. Similarly, the N-(2-phenoxyethyl) carboxamide side chain is a non-trivial pharmacophoric element: in imidazo[1,2-a]pyridine-3-carboxamide antitubercular agents, the N-(2-phenoxyethyl) moiety was essential for activity, and SAR studies showed that modifications to this linker abolished potency [2]. Because CAS 1396873-33-8 is the only commercial compound combining the 6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide core with an N-(2-phenoxyethyl) side chain, any purportedly similar analog (e.g., N-pyridinyl, N-morpholinyl, or N-benzotriazolyl variants) represents a fundamentally different chemical entity whose activity profile cannot be inferred from 1396873-33-8 without experimental validation.

Quantitative Differentiation Evidence for 6-(4-Benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide vs. Structurally Closest Commercial Analogs


Structural Uniqueness: Only Commercial Pyridazine-3-Carboxamide Combining 4-Benzylpiperidine at C6 with N-(2-Phenoxyethyl) Side Chain

A comprehensive structure search across commercial databases identified no other compound that combines the 6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide scaffold with an N-(2-phenoxyethyl) carboxamide substituent. The closest commercially available analogs carry different N-substituents: N-(pyridin-3-yl) (CAS 1396786-69-8), N-(morpholin-4-yl) (CAS 1421457-74-0), N-(2-methylsulfanylphenyl) (CAS 1396783-67-7), and N-(2-oxothiolan-3-yl) (CAS not listed) [1][2]. None of these contain the 2-phenoxyethyl ether linkage that is the distinguishing structural feature of CAS 1396873-33-8.

Chemical uniqueness Structure-activity relationship Procurement specification

Benzylpiperidine-Pyridazine Scaffold: Documented Hypersensitivity to Structural Modification in AChE Inhibition

Contreras et al. (J Med Chem, 2001) performed systematic SAR on 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine AChE inhibitors and reported that 'isosteric replacements or modifications of the benzylpiperidine moiety are detrimental to the activity' [1]. Within this series, the most potent compound (indenopyridazine 4g) achieved an IC50 of 10 nM against electric eel AChE, representing a 12-fold improvement over the parent compound 1, and compound 4c showed 100-fold selectivity for human AChE vs. BuChE compared with tacrine [1]. While these data are from a different substitution pattern (ethylamino linker at C3 rather than direct C-N attachment at C6), they demonstrate that pyridazine-benzylpiperidine hybrids exhibit extreme sensitivity to structural perturbation — a principle that predicts CAS 1396873-33-8 would possess a unique activity profile not generalizable from other benzylpiperidine-pyridazine compounds [1].

Acetylcholinesterase Structure-activity relationship Benzylpiperidine pharmacophore

N-(2-Phenoxyethyl) Moiety as a Documented Activity-Determining Pharmacophore in Anti-Infective Carboxamides

In a medicinal chemistry campaign targeting Mycobacterium tuberculosis, Li et al. (ACS, 2016) designed a series of imidazo[1,2-a]pyridine-3-carboxamides (IPAs) bearing an N-(2-phenoxyethyl) moiety and demonstrated through systematic SAR that this substituent was essential for antitubercular activity [1]. Structural modifications to the N-(2-phenoxyethyl) group resulted in loss of potency, establishing this side chain as a critical pharmacophoric element rather than a passive solubility handle. Although the core scaffold differs (imidazo[1,2-a]pyridine vs. pyridazine), the carboxamide linkage and N-(2-phenoxyethyl) terminus are identical to CAS 1396873-33-8, and published SAR principles predict that replacing this moiety — as would occur when substituting any of the commercially available N-pyridinyl or N-morpholinyl analogs — would yield a compound with a fundamentally different biological fingerprint [1].

Antitubercular Phenoxyethyl pharmacophore Carboxamide SAR

Benzylpiperidine-Pyridazine Hybrids as Privileged Scaffolds Across Diverse Target Classes (MAGL, MAO-B, AChE)

The benzylpiperidine-pyridazine chemotype is recognized as a privileged scaffold with activity across multiple therapeutically relevant target classes. Di Stefano et al. (2023, Eur J Med Chem) optimized benzylpiperidine and benzylpiperazine-based compounds as reversible monoacylglycerol lipase (MAGL) inhibitors [1]. A separate 2024 study (PMC) demonstrated that pyridazinobenzylpiperidine derivatives act as selective MAO-B inhibitors [2]. Shi et al. (2025, Eur J Med Chem) reported benzylpiperidine-pyridazin-3(2H)-one derivatives as multifunctional anti-Alzheimer's agents with AChE IC50 values as low as 13 nM (HsAChE) and favorable brain penetration (AUCbrain/plasma = 0.77) [3]. The specific substitution pattern of CAS 1396873-33-8 — combining a 6-(4-benzylpiperidin-1-yl) group with an N-(2-phenoxyethyl) carboxamide — is not represented in any of these published series, confirming it occupies unexplored chemical space within a validated multi-target scaffold family [1][2][3].

MAGL inhibitor MAO-B inhibitor Multi-target scaffold

Procurement Transparency: Absence of Public Bioactivity Data as a Selection and Prioritization Criterion

A systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and the NIH National Library of Medicine returned zero bioassay results, target annotations, or patent exemplifications for CAS 1396873-33-8 [1][2]. In contrast, structurally related benzylpiperidine-pyridazine derivatives are well-represented in the literature with defined potency values (e.g., HsAChE IC50 = 13 nM for compound 7a in Shi et al. 2025), providing a positive-control comparator for data availability [3]. This data void is itself a differentiating feature: CAS 1396873-33-8 represents an unexplored compound with no published failure or off-target liability, making it suitable for novel target identification screens where chemical novelty is a selection advantage, whereas literature-characterized analogs carry known (and potentially undesired) selectivity profiles that may confound phenotypic assay interpretation [1][3].

Data transparency Procurement risk Assay-ready compound

Recommended Research Application Scenarios for 6-(4-Benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide Based on Structural Differentiation Evidence


Phenotypic Screening for CNS Target Deconvolution Using an Unexplored Benzylpiperidine-Pyridazine Chemotype

Given the benzylpiperidine-pyridazine scaffold's validated multi-target activity across MAGL, MAO-B, and AChE [1][2][3], CAS 1396873-33-8 can serve as a novel probe in phenotypic screening cascades. Because no public bioactivity data exist for this specific compound — and its N-(2-phenoxyethyl) substituent is absent from all published series — it occupies genuinely unexplored chemical space. In practice, this means any hit from a CNS-targeted phenotypic panel (e.g., neuroprotection, anti-neuroinflammation, synaptic plasticity) would represent a novel chemotype-target pair, free from the confounding influence of previously reported polypharmacology that burdens extensively characterized benzylpiperidine-pyridazine analogs.

SAR Expansion Campaigns Requiring a Unique N-Substituent Vector on the 6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxamide Core

Systematic SAR exploration of the pyridazine-3-carboxamide series has been limited to N-heteroaryl, N-morpholinyl, N-benzotriazolyl, and N-(methylsulfanyl)phenyl variants [1][2]. CAS 1396873-33-8 is the only commercial source introducing the N-(2-phenoxyethyl) vector — a flexible, ether-containing side chain with distinct hydrogen-bonding and lipophilicity properties. Research groups conducting lead optimization on this scaffold should procure CAS 1396873-33-8 as the sole entry point for interrogating the N-(2-phenoxyethyl) substituent space, as no alternative commercial compound can provide this SAR data point.

Multi-Target Directed Ligand (MTDL) Programs for Neurodegenerative Disease Leveraging Scaffold Polypharmacology Potential

The benzylpiperidine-pyridazine chemotype has demonstrated inherent polypharmacology — AChE inhibition, MAO-B inhibition, Aβ aggregation inhibition, antioxidant activity, and metal chelation — as shown by Shi et al. (compound 7a with HsAChE IC50 = 13 nM and brain penetration AUC = 0.77) [1]. CAS 1396873-33-8, with its unique N-(2-phenoxyethyl) substituent, provides a structurally differentiated starting point for MTDL programs. Its procurement is strategically justified over known analogs (such as the pyridazin-3(2H)-one series) because the phenoxyethyl group may confer altered brain penetration, target engagement kinetics, or off-target profiles that cannot be predicted from existing data — each of which is a critical differentiator in MTDL lead selection.

Chemical Biology Probe Development Where Complete Novelty of Pharmacological Profile Is Required

For chemical biology applications — such as chemoproteomics target identification, photoaffinity labeling, or cellular thermal shift assays (CETSA) — compounds with unknown target profiles are advantageous because they minimize the risk of known off-target binding confounding experimental interpretation [1]. CAS 1396873-33-8, with zero public target annotations, is an ideal candidate for unbiased target deconvolution studies. By contrast, structurally related compounds like the benzylpiperidine-pyridazin-3(2H)-one series carry documented AChE, MAO-B, and Aβ binding liabilities that would require extensive control experiments in any chemical biology workflow [2].

Quote Request

Request a Quote for 6-(4-benzylpiperidin-1-yl)-N-(2-phenoxyethyl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.